2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole
Description
The compound 2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole is a heterocyclic molecule featuring a benzothiazole core substituted with a fluorine atom at the 4-position and a piperazine moiety linked to a 2,3-dihydro-1,4-benzodioxine-6-carbonyl group. This structure combines pharmacologically relevant motifs:
- Benzothiazole: Known for diverse bioactivity, including antimicrobial and antitumor properties.
- 4-Fluoro substitution: Enhances metabolic stability and membrane permeability.
- Piperazine-benzodioxine carbonyl: Likely influences receptor binding affinity, as seen in orexin receptor modulators (e.g., ).
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3S/c21-14-2-1-3-17-18(14)22-20(28-17)24-8-6-23(7-9-24)19(25)13-4-5-15-16(12-13)27-11-10-26-15/h1-5,12H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAYZYRDPSIGAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the core structures, followed by their functionalization and coupling. One common approach involves the following steps:
Synthesis of 2,3-dihydro-1,4-benzodioxine: This can be achieved via ring-closing metathesis using a nitro-Grela catalyst.
Preparation of piperazine derivatives: Piperazine can be functionalized with various substituents, including carbonyl groups, through reactions with acyl chlorides or anhydrides.
Formation of benzothiazole: The benzothiazole moiety can be synthesized through cyclization reactions involving ortho-aminothiophenols and carboxylic acids or their derivatives.
Coupling reactions: The final compound is obtained by coupling the prepared intermediates under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed on the benzothiazole or benzodioxine rings using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, sulfonates, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its structural similarity to known pharmacophores.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving piperazine and benzothiazole derivatives.
Materials Science: The compound’s unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity. The exact pathways and targets would depend on the specific biological context and require further experimental validation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with key analogs from the evidence:
Key Observations :
- Core Structure: The benzothiazole in the target compound differs from quinoline (L3) and thiazolidinone (Ev3) cores, which may alter receptor selectivity.
- Substituents :
- The 6-carbonyl position on benzodioxine (target) vs. 2-carbonyl (L3) could affect steric interactions in receptor binding.
- Sulfonyl (Ev6) vs. carbonyl (target) groups influence electronic properties and solubility; sulfonyl groups typically increase polarity .
- 4-Fluoro (target) vs. 4-methoxy (Ev6): Fluorine enhances metabolic stability, whereas methoxy may improve bioavailability .
Neurological Targets
- L3 (): Demonstrated orexin receptor modulation (logP = 3.00), critical for sleep regulation.
Antimicrobial Activity
- Ev3 Compounds: Thiazolidinone derivatives (e.g., 6j) showed MIC values of 2–4 µg/mL against S. aureus and E. coli. The target’s benzothiazole scaffold, combined with a fluoro group, may enhance membrane penetration, but antimicrobial efficacy remains untested in the evidence .
Structural Insights
- Crystallography : Methods like the CCP4 suite () could resolve the target’s 3D conformation, critical for understanding piperazine-benzodioxine interactions in receptor binding .
Biological Activity
The compound 2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole is a derivative of benzothiazole known for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. Understanding its biological activity can provide insights into its therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzothiazole core, which is associated with various biological activities.
- A piperazine ring that enhances its pharmacological properties.
- A 2,3-dihydro-1,4-benzodioxine moiety contributing to its structural diversity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Antitumor Activity : Compounds derived from benzothiazole have shown significant inhibition of cancer cell proliferation in various studies.
- Anti-inflammatory Effects : These compounds are also noted for their ability to modulate inflammatory pathways.
The proposed mechanisms through which this compound may exert its biological effects include:
- Inhibition of Cell Proliferation : Studies utilizing human cancer cell lines (such as A431 and A549) have demonstrated that benzothiazole derivatives can significantly reduce cell viability.
- Modulation of Inflammatory Cytokines : The compound may downregulate pro-inflammatory cytokines such as IL-6 and TNF-α, contributing to its anti-inflammatory effects.
Case Studies and Experimental Data
| Study | Cell Lines | Key Findings |
|---|---|---|
| Kamal et al. (2010) | A431, A549 | Significant inhibition of cell proliferation; induction of apoptosis. |
| El-Helby et al. (2019) | H1299 | Reduced migration and invasion capabilities; modulation of AKT and ERK signaling pathways. |
| Noolvi et al. (2012) | HOP-92 | Notable anticancer activity against non-small cell lung cancer; effective at low concentrations. |
Key Results :
- Anticancer Activity : The compound demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects.
- Apoptosis Induction : Flow cytometry analyses revealed that treatment with the compound led to significant increases in apoptotic cells compared to control groups.
- Cytokine Modulation : ELISA results indicated a marked decrease in IL-6 and TNF-α levels post-treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
